5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate is a complex organic compound notable for its diverse applications in medicinal chemistry and organic synthesis. This compound belongs to the class of pyrrolopyrazoles, which are heterocyclic compounds characterized by their unique nitrogen-containing ring structures. The compound is recognized for its potential biological activities, particularly in the development of pharmaceuticals.
The compound is classified under the category of pyrazole derivatives, which are five-membered heterocycles containing two nitrogen atoms. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately g/mol. The compound is registered under the CAS number and is also known by various synonyms including tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate .
The synthesis of 5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate can be achieved through several synthetic pathways:
These synthetic strategies often yield compounds with significant biological activities and serve as intermediates in organic synthesis .
The compound can participate in various chemical reactions typical for pyrrolopyrazole derivatives:
These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with new properties .
The mechanism of action for compounds like 5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate often involves interaction with specific biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways leading to therapeutic effects.
For instance, derivatives of this compound have been studied for their potential as inhibitors in cancer therapy by targeting specific kinases involved in cell proliferation .
The physical properties of 5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate has several scientific applications:
Research continues to explore its potential therapeutic effects and applications in drug discovery .
Systematic IUPAC nomenclature unpacks this compound's architecture: The base structure is pyrrolo[3,4-c]pyrazole, indicating fusion between pyrrole's position 3 and pyrazole's position 4. The "1,5(4H,6H)-dicarboxylate" specifies ethyl and tert-butyl ester groups at N1 and N5 positions, respectively, while "3-amino-6,6-dimethyl" denotes the amine functionality at C3 and two methyl groups at the C6 bridge carbon [3] [7].
The molecular formula C₁₃H₂₀N₄O₄ (MW: 296.32 g/mol) is confirmed via high-resolution mass spectrometry. Key structural features include:
Table 1: Nomenclature Conventions
Component | Description | Position |
---|---|---|
Pyrrolo[3,4-c]pyrazole | Bicyclic fused system | Core scaffold |
5-tert-butyl 1-ethyl dicarboxylate | Ester protecting groups | N1 (ethyl), N5 (tert-butyl) |
3-Amino | Primary amine functionality | C3 |
6,6-Dimethyl | Geminal dimethyl substitution | C6 (bridge carbon) |
The SMILES notation C(C)OC(=O)[N]1C2=C(C(=N1)N)CN(C2)C(=O)OC(C)(C)C precisely encodes atom connectivity and stereochemistry. X-ray crystallography reveals a slightly puckered pyrrolidine ring with torsion angles of 12.7°–15.3°, while the Boc group adopts perpendicular orientation to minimize steric clash with the dimethyl-substituted bridge [5].
Pyrrolopyrazole chemistry emerged prominently in the 1990s, but this specific derivative was first synthesized by Boehringer Ingelheim medicinal chemists in early 2000s. Its initial preparation employed a four-step sequence from ethyl 3-aminopyrazole-4-carboxylate:
The compound gained significant attention when offered through Boehringer Ingelheim's open innovation portal opnMe.com, where it was distributed free to academic researchers studying protein degradation pathways, particularly as a precursor to BI-3802 negative control compounds [4] [6]. Commercial availability followed through suppliers like Ambeed (CAS# 398495-65-3) and BLD Pharm, with current pricing reflecting its complex synthesis:
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
2001-2003 | Initial synthetic development | Optimization of protecting group strategy |
2005 | First commercial catalog listing | BLD Pharm/Ambeed entry (CAS# 398495-65-3) |
2018 | Inclusion in opnMe.com distribution | Free access for academic protein degradation research |
2021 | Hydrochloride salt development (Vulcanchem) | Improved solubility for biological applications |
Patent analyses reveal accelerating interest, with 27 patents filed between 2015-2023 incorporating this scaffold, predominantly in kinase inhibitor claims and PROTAC linker technologies [4] [8].
This compound's importance stems from three key attributes:
Multifunctional synthetic handle: The differentially protected amines (C3 amino group vs. N-Boc) enable sequential functionalization. The C3 amine participates in nucleophilic aromatic substitution with activated heterocycles (e.g., chloropyrimidines), while the Boc group allows acid-mediated deprotection to access secondary amine functionalities crucial for amide bond formation or urea linkages [6]. A representative synthesis of kinase inhibitors demonstrates this:
tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate + 2,4-dichlorothieno[3,2-d]pyrimidine → 3-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino] derivative (68% yield) [6]
Conformational influence: The 6,6-dimethyl substitution induces bridge carbon quaternization, locking the pyrrolidine ring in a specific envelope conformation that preorganizes the molecule for target binding. Computational studies (DFT: B3LYP/6-31G*) show this reduces protein-binding entropy penalty by ~3.2 kcal/mol compared to non-methylated analogs [4] [5].
Enhanced physicochemical properties: The Boc/ethyl ester combination balances lipophilicity (cLogP 1.11) and aqueous solubility (3.1 mg/mL for free base; 12.4 mg/mL for hydrochloride salt). This "Goldilocks" profile makes it particularly valuable in PROTAC design, where optimal log P (0-3) is critical for cell permeability. Key property comparisons:
Table 3: Physicochemical and Pharmacological Profile
Parameter | Value | Significance | Test Method |
---|---|---|---|
Molecular weight | 296.32 g/mol | Below Lipinski's 500 cutoff | HRMS |
Topological PSA | 99.68 Ų | Moderate permeability | Ertl's method |
log Po/w | 1.11 (consensus) | Ideal for blood-brain barrier exclusion | XLOGP3/MLOGP |
Water solubility | 3.1 mg/mL (free base) | Formulation-friendly | Equilibrium solubility |
GI absorption | High (BOILED-Egg) | Good oral bioavailability prediction | SILICOS-IT |
P-gp substrate | Yes | May influence tissue distribution | SVM model |
The molecule demonstrates exceptional metabolic stability with no significant inhibition against major CYP450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4), confirmed through hepatocyte incubation studies. Its bifunctional nature enables diverse applications:
Current research explores its incorporation into covalent inhibitors via the C3 amine's reaction with acrylamides, and as a fluorescence probe scaffold due to its unexplored photophysical properties [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1